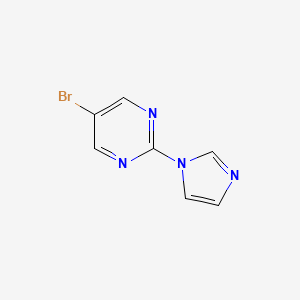

5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

Descripción

Significance of Heterocyclic Scaffolds in Modern Chemical Synthesis

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, form the backbone of modern medicinal chemistry and chemical synthesis. orientjchem.org These scaffolds, particularly those containing nitrogen, are of immense importance as they are integral to a vast number of natural products and synthetic molecules with profound biological activities. biomedpharmajournal.org The unique three-dimensional structures and electronic properties of heterocyclic rings allow them to interact with high specificity with biological targets like enzymes and receptors. mdpi.com

The versatility of these scaffolds provides a framework that can be readily and diversely functionalized, enabling chemists to fine-tune physicochemical properties such as solubility, lipophilicity, and polarity. researchgate.net This modulation is a critical aspect of drug discovery, aiming to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Consequently, heterocyclic derivatives are a major group of organic compounds used for a wide range of pharmaceutical and industrial applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.net

Historical Context of Pyrimidine (B1678525) and Imidazole (B134444) Derivatives in Academic Research

Both pyrimidine and imidazole rings are considered "privileged structures" in medicinal chemistry, each with a rich history of academic and industrial research.

Pyrimidine , a six-membered aromatic ring with two nitrogen atoms, has been a subject of study since the late 19th century. The systematic investigation of pyrimidines began in 1884 with Pinner. researchgate.net Its derivatives are of fundamental importance in nature as they form the basis for three of the nucleobases in nucleic acids: cytosine, thymine, and uracil. This biological role has made pyrimidine derivatives a cornerstone of therapeutic research for decades, leading to the development of numerous drugs. nih.govresearchgate.net

Imidazole , a five-membered aromatic ring with two nitrogen atoms, was first synthesized by Heinrich Debus in 1858. chemijournal.com The imidazole nucleus quickly gained attention from the scientific community for its chemical and biological properties. chemijournal.com It is a core component of essential biological molecules, most notably the amino acid histidine, which plays a vital role in the function of many proteins and enzymes. chemijournal.com The unique ability of the imidazole ring to act as both a hydrogen bond donor and acceptor makes it a crucial motif for molecular recognition in biological systems. mdpi.com The development of numerous imidazole-containing medicines has solidified its importance as a key target for synthetic and medicinal chemists. chemijournal.com

Rationale for Investigating 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine as a Research Compound

The investigation of this compound is rooted in the powerful strategy of molecular hybridization in drug discovery. This approach involves covalently linking two or more distinct pharmacophores (bioactive moieties) to create a single hybrid molecule. The goal is to develop compounds with enhanced affinity, better efficacy, or a novel mechanism of action compared to the individual components.

In this specific compound, the pyrimidine and imidazole scaffolds are combined. Given that both parent heterocyles are associated with a wide spectrum of pharmacological activities, their fusion into a single molecular entity presents a compelling target for chemical research. researchgate.netdergipark.org.tr The resulting pyrimidine-imidazole hybrid is explored with the rationale that it may exhibit synergistic or unique biological effects.

The presence of a bromine atom at the 5-position of the pyrimidine ring is also a key feature. Halogen atoms can significantly influence a molecule's pharmacokinetic properties and binding affinity. Furthermore, the bromo-substituent serves as a versatile chemical handle, providing a reactive site for further synthetic modifications, such as cross-coupling reactions. This allows for the creation of a library of derivatives, which is a fundamental strategy in medicinal chemistry for exploring structure-activity relationships (SAR). mdpi.com Therefore, this compound is not only studied for its own potential but also as a crucial building block for synthesizing more complex molecules. semanticscholar.org

Scope and Objectives of Academic Research on this compound

Academic research on this compound and its analogues is typically multifaceted, with several key objectives:

Synthetic Methodology Development: A primary goal is to establish efficient and scalable synthetic routes to produce this compound and its derivatives. This includes optimizing reaction conditions and exploring novel catalytic methods. semanticscholar.org

Chemical Space Exploration: Researchers aim to synthesize a diverse library of related compounds by modifying the core structure. This often involves reactions at the bromine site or substitutions on the imidazole ring to investigate how these changes affect the molecule's properties. researchgate.net

Biological Screening: The synthesized compounds are evaluated for a wide range of potential pharmacological activities. Based on the known properties of pyrimidines and imidazoles, screening often targets areas such as oncology, infectious diseases, and inflammatory conditions. nih.govresearchgate.net For instance, similar pyrimidine-imidazole hybrids have been investigated as potential inhibitors of specific enzymes like cyclin-dependent kinases (CDKs) or epidermal growth factor receptor (EGFR). nih.govdergipark.org.tr

Structure-Activity Relationship (SAR) Studies: A crucial objective is to establish a clear relationship between the chemical structure of the synthesized compounds and their biological activity. By comparing the potency of different derivatives, researchers can identify key structural features required for the desired effect, guiding the design of more effective next-generation compounds. nih.gov

Computational and In Silico Studies: Molecular modeling and docking studies are often employed to predict how these molecules might interact with biological targets. These computational approaches help to rationalize observed biological data and guide the design of new derivatives with improved binding affinity and selectivity. dergipark.org.trnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅BrN₄ | sigmaaldrich.com |

| Molecular Weight | 225.05 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | SCDMEQDXMQROEY-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | Brc1cnc(nc1)-n2ccnc2 | sigmaaldrich.com |

| PubChem CID | 16414245 | uni.lu |

Table 2: Key Historical Milestones in Pyrimidine and Imidazole Research

| Year | Milestone | Heterocycle |

|---|---|---|

| 1858 | First synthesis by Heinrich Debus. | Imidazole |

| 1884 | Systematic study initiated by Pinner. | Pyrimidine |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-imidazol-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-6-3-10-7(11-4-6)12-2-1-9-5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDMEQDXMQROEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585985 | |

| Record name | 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883230-68-0 | |

| Record name | 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 5 Bromo 2 1h Imidazol 1 Yl Pyrimidine

Reactivity at the Bromo Substituent

The carbon-bromine bond at the 5-position of the pyrimidine (B1678525) ring is the most prominent site for chemical transformations. The electron-withdrawing nature of the pyrimidine ring and the adjacent imidazole (B134444) group activates this bond, making it an excellent substrate for various synthetic operations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For halogenated pyrimidines, these reactions are among the most utilized methods for structural diversification. mdpi.com The C5-bromo position of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is well-suited for such transformations, enabling the introduction of a wide array of aryl, heteroaryl, alkynyl, and alkyl groups.

The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organometallic coupling partner to the resulting Pd(II) complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the bromo-pyrimidine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used for creating biaryl and heteroaryl-aryl linkages. Given the prevalence of Suzuki couplings on 5-bromopyrimidines, it is a highly effective method for derivatizing the target compound. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of the bromo-pyrimidine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is a direct method for synthesizing 5-alkynylpyrimidine derivatives.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl bromide. Negishi couplings are known for their high functional group tolerance and are effective for coupling with (hetero)aryl chlorides and bromides. organic-chemistry.orgnih.govresearchgate.net This method can be used to introduce both sp²- and sp³-hybridized carbon substituents. Research has demonstrated the successful Negishi coupling of halogenated pyrimidines with various organozinc reagents. nih.gov

Stille Coupling: This reaction utilizes an organotin reagent (stannane) as the coupling partner. While effective, the toxicity of organotin compounds has led to a preference for other methods like Suzuki coupling. However, it remains a viable option for specific synthetic challenges. nih.gov

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the careful optimization of several parameters, including the choice of catalyst, ligand, base, and solvent. The optimal conditions vary based on the specific coupling reaction (Suzuki, Sonogashira, etc.) and the nature of the coupling partners. For a substrate like this compound, conditions can be adapted from established protocols for related halogenated heterocycles. researchgate.netrsc.org

A summary of typical conditions for Suzuki-Miyaura coupling is presented below.

| Parameter | Common Reagents/Conditions | Rationale/Notes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ | Choice depends on substrate reactivity. Pd(PPh₃)₄ is often used for general applications, while catalysts with more specialized ligands are used for challenging couplings. mdpi.com |

| Ligand | PPh₃, dppf, XPhos, SPhos, Buchwald ligands | Phosphine (B1218219) ligands stabilize the palladium center and modulate its reactivity. Bulky, electron-rich ligands often improve catalytic activity for less reactive substrates. rsc.org |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the organoboron reagent and participates in the transmetalation step. The choice of base can significantly impact yield and reaction rate. |

| Solvent | 1,4-Dioxane, Toluene, DMF, Acetonitrile, often with H₂O | A mixture of an organic solvent and water is common for Suzuki reactions to dissolve both the organic substrate and the inorganic base. |

| Temperature | Room Temperature to >100 °C (often 80-110 °C) | Thermal conditions are typically required, although highly active catalyst systems can operate at lower temperatures. Microwave irradiation can dramatically shorten reaction times. mdpi.com |

For Sonogashira couplings , a copper(I) salt (e.g., CuI) is typically added as a co-catalyst, and an amine base such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) is used as both the base and often as a solvent.

For Negishi couplings , a base is not required as the organozinc reagents are sufficiently reactive for transmetalation. The reaction is typically performed in anhydrous aprotic solvents like THF or dioxane. nih.gov

The compound this compound is achiral, and therefore, stereochemistry is not a factor in reactions involving achiral coupling partners. However, stereochemical outcomes become important when either the coupling partner possesses a stereocenter or when a new stereocenter is formed during the reaction.

In Suzuki-Miyaura couplings involving enantioenriched alkylboron reagents, the stereochemical course of the reaction (retention or inversion of configuration) at the carbon-boron bond during transmetalation can be influenced by the electronic properties of the phosphine ligand, the aryl electrophile, and steric factors. nih.gov For instance, studies have shown that transmetalation of primary alkylboron nucleophiles generally proceeds with retention of configuration. nih.gov In contrast, for secondary alkylboron compounds, the outcome can be either retention or inversion, depending on the specific conditions. nih.gov While these studies were not performed on the target molecule itself, the fundamental principles apply. Therefore, if this compound were to be coupled with a chiral organoboron reagent, careful selection of the palladium catalyst and ligand system would be crucial to control the stereochemical integrity of the product.

Nucleophilic Displacement Reactions of the Bromine

The pyrimidine ring is inherently electron-deficient, which makes attached halogens susceptible to nucleophilic aromatic substitution (SNAr). The presence of two ring nitrogens, along with the electron-withdrawing imidazole substituent, further activates the C5-bromo position towards attack by nucleophiles.

This reactivity allows for the direct displacement of the bromine atom by a variety of nucleophiles, providing a straightforward route to derivatives that can be difficult to access through cross-coupling methods. Common nucleophiles include:

Amines: Reaction with primary or secondary amines can yield 5-aminopyrimidine (B1217817) derivatives.

Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides (e.g., NaOMe) or phenoxides leads to the formation of 5-alkoxy or 5-aryloxy pyrimidines.

Thiolates: Sulfur nucleophiles, such as sodium thiophenoxide, can displace the bromine to form 5-thioether pyrimidines. rsc.org

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. However, some SNAr reactions may proceed through a concerted mechanism. nih.gov For halogenated imidazoles and pyrimidines, SNAr is a well-established and synthetically useful transformation. rsc.org

Reductive Debromination Studies

Reductive debromination is the replacement of the bromine atom with a hydrogen atom. While often an undesired side reaction during cross-coupling attempts under poorly optimized conditions, it can also be performed intentionally to synthesize the corresponding des-bromo compound, 2-(1H-imidazol-1-yl)pyrimidine.

This transformation can be achieved using various methods:

Catalytic Hydrogenation: Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) is a classic method for dehalogenation.

Metal-Free Reduction: Certain systems, such as a combination of DMF and a trialkylamine, have been reported to induce metal-free debromination, potentially proceeding through a radical pathway.

Hydride Reagents: Strong hydride donors can sometimes effect dehalogenation, although side reactions on the heterocyclic rings are possible.

The propensity for debromination during cross-coupling reactions underscores the importance of selecting appropriate reaction conditions (e.g., catalyst, ligand, base) to favor the desired C-C bond formation over the competing reduction pathway.

Reactivity of the Pyrimidine Core

The pyrimidine ring is a π-deficient heterocycle, which makes it generally unreactive towards electrophilic aromatic substitution. Instead, its chemistry is dominated by nucleophilic attack.

Nucleophilic Aromatic Substitution of Hydrogen (SNH): In highly electron-deficient systems, direct nucleophilic substitution of a hydrogen atom is possible, often requiring an oxidizing agent. For 5-bromopyrimidine (B23866) itself, SNH reactions have been shown to occur at the C4 position under Lewis acid catalysis, competing with palladium-catalyzed coupling at C5. researchgate.net This suggests that the pyrimidine core of this compound could potentially react with strong nucleophiles at the C4 or C6 positions. Frontier molecular orbital theory suggests that the C4 position in pyrimidines is generally more susceptible to nucleophilic attack than the C2 position due to a larger LUMO coefficient. stackexchange.com

Electrophilic Attack: Electrophilic attack on the pyrimidine ring is disfavored. If forced under harsh conditions, the reaction would likely occur on the more electron-rich imidazole ring. However, the nitrogen atoms of both the pyrimidine and imidazole rings are basic and can be protonated or alkylated.

Ring Transformations: While not common, highly substituted pyrimidines can undergo ring-opening or rearrangement reactions under specific conditions, such as treatment with strong bases or nucleophiles like hydrazine. Similarly, the imidazole ring can undergo ring-opening under certain hydrolytic conditions. researchgate.net

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution is a reaction characteristic of electron-rich aromatic systems. The pyrimidine ring, due to the presence of two electronegative nitrogen atoms, is significantly deactivated towards electrophilic attack. bu.edu.egresearchgate.net Such reactions are generally difficult and require the presence of strong electron-donating groups on the ring to proceed. researchgate.net In this compound, the pyrimidine ring lacks strong activating groups. The C-5 position, which is the most likely site for electrophilic attack in activated pyrimidines, is already occupied by a bromine atom. researchgate.net Therefore, further electrophilic substitution on the pyrimidine core is highly unfavorable under standard conditions.

Nucleophilic Attack on the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position (C-2, C-4, or C-6). In the title compound, the bromine atom is at the C-5 position, which is less activated towards SNAr compared to the other positions.

Despite this, the displacement of the C-5 bromine by strong nucleophiles is a plausible transformation. Studies on related 5-bromopyrimidine nucleosides have demonstrated that the bromo group can be displaced by alkaline hydrolysis. researchgate.net Furthermore, the rapid nucleophilic displacement on 5-bromopyrimidine itself has been achieved with various nucleophiles, often facilitated by microwave irradiation. sigmaaldrich.com This suggests that this compound can likely undergo substitution at the C-5 position with potent nucleophiles such as thiols, alkoxides, or amines, providing a direct route to C-5 functionalized analogues. The reaction rate would be influenced by the nature of the nucleophile and the reaction conditions employed. For instance, 2-sulfonylpyrimidines have been shown to be exceptionally reactive towards thiol nucleophiles, highlighting how activation of the leaving group can dramatically enhance substitution rates. nih.govnih.gov

Ring Functionalization Strategies (beyond the bromo group)

Functionalization of the pyrimidine ring at positions other than the C-5 bromo group primarily involves C-H activation strategies. The C-4 and C-6 positions of the pyrimidine ring are potential sites for such transformations. While the direct C-H functionalization of electron-deficient heterocycles like pyrimidine can be challenging, significant advances have been made in this area, often utilizing transition-metal catalysis. rsc.orgnih.gov These methods typically require a directing group to achieve regioselectivity, a feature not inherently present in the parent molecule.

An alternative strategy is direct metallation. It has been shown that 5-bromopyrimidine can undergo direct lithiation with lithium diisopropylamide (LDA) to selectively form 4-lithio-5-bromopyrimidine. sigmaaldrich.com This lithiated intermediate can then be quenched with various electrophiles to introduce substituents at the C-4 position. This approach offers a viable, though indirect, method for functionalizing the pyrimidine ring of this compound at the C-4 position, adjacent to the bromo substituent.

Reactivity of the Imidazole Moiety

The imidazole portion of the molecule offers a rich landscape for chemical transformations, distinct from that of the pyrimidine ring.

N-Alkylation and N-Arylation Reactions of the Imidazole Nitrogen

The imidazole ring in this compound is attached to the pyrimidine at the N-1 position. The second nitrogen atom, N-3, possesses a lone pair of electrons and is attached to a hydrogen atom, making it both nucleophilic and weakly acidic. This site is the primary center for N-alkylation and N-arylation reactions.

N-Alkylation is typically achieved by treating the compound with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. nih.govresearchgate.net The base deprotonates the N-H group, generating a more nucleophilic imidazolide (B1226674) anion that subsequently attacks the alkylating agent. A variety of bases and solvents can be employed to facilitate this transformation. ias.ac.in

N-Arylation of the imidazole N-3 position is a powerful method for creating C-N bonds and is commonly accomplished using transition-metal catalysis. researchgate.net Copper-catalyzed methods, such as the Chan-Lam and Ullmann couplings, are widely used and can be performed with aryl halides or arylboronic acids. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed N-arylation reactions also provide an efficient route to these products. nih.govbiomedres.us These reactions often exhibit broad functional group tolerance.

| Catalyst | Ligand | Base | Arylating Agent | Solvent | Reference |

|---|---|---|---|---|---|

| CuI | Diamine Ligands (e.g., TMEDA) | K₂CO₃ or Cs₂CO₃ | Aryl Iodide/Bromide | Dioxane or DMF | organic-chemistry.org |

| Cu(OAc)₂ | None or Pyridine (B92270) | Et₃N or Molecular Sieves | Arylboronic Acid | CH₂Cl₂ or MeOH | organic-chemistry.org |

| Pd₂(dba)₃ | Xantphos or BrettPhos | NaOtBu or K₃PO₄ | Aryl Halide/Triflate | Toluene or Dioxane | nih.gov |

| Cu₂O | None | Base-free | Arylboronic Acid | Methanol | organic-chemistry.org |

C-H Functionalization of the Imidazole Ring

Direct functionalization of the C-H bonds of the imidazole ring is a modern and atom-economical approach to introduce complexity. nih.gov The imidazole moiety in the title compound has three C-H bonds (at C-2, C-4, and C-5). The regioselectivity of C-H functionalization is a significant challenge and is highly dependent on the reaction conditions and the catalyst system employed.

Transition-metal catalysis, particularly with palladium and nickel, has been instrumental in developing methods for the direct arylation of imidazole C-H bonds. jst.go.jprsc.org The C-2 position is often the most acidic and can be selectively functionalized under certain conditions. nih.gov Alternatively, catalytic systems have been designed to target the C-5 position. acs.orgresearchgate.net The choice of N-protecting or N-directing group is crucial for controlling regioselectivity, although in the case of this compound, the pyrimidine substituent at N-1 serves this role.

| Catalyst | Ligand | Conditions | Primary Site of Functionalization | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | PCy₃ | K₂CO₃, DMA, 140 °C | C5-Arylation (on N-SEM protected imidazole) | nih.gov |

| Pd(OAc)₂ | DavePhos | KOtBu, Toluene, 110 °C | C2-Arylation (on N-SEM protected imidazole) | nih.gov |

| Ni(OTf)₂ | dcype | K₃PO₄, t-Amyl alcohol | C2-Arylation | rsc.org |

| Pd(OPiv)₂ | F-bathophenanthroline | PivOH, K₂CO₃, DMA, 120 °C | C4-Arylation | jst.go.jp |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are highly efficient for building molecular complexity. mdpi.commdpi.com While the direct use of this compound as a substrate in a documented MCR is not widely reported, its structure contains reactive handles that could be exploited in such a process. For example, the C-Br bond could participate in a palladium-catalyzed coupling sequence integrated into an MCR, or the nucleophilic N-3 of the imidazole could act as one of the reactive components.

More commonly, MCRs are employed for the de novo synthesis of complex heterocyclic systems that incorporate the imidazolyl-pyrimidine scaffold. For instance, a sequential two-step, one-pot MCR has been developed to synthesize novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives. semanticscholar.org This reaction involves the initial formation of an imine from imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) and a primary amine, followed by the addition of benzil (B1666583) and ammonium acetate (B1210297) to construct the imidazole ring in situ. semanticscholar.org Such strategies highlight the power of MCRs in efficiently assembling the core structure of interest from simpler building blocks.

Theoretical and Computational Chemistry Studies of 5 Bromo 2 1h Imidazol 1 Yl Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of molecular systems. For 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, these studies offer a detailed picture of its structure, stability, and reactive nature.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure of molecules by finding the lowest energy conformation. mdpi.com Calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry. irjweb.comirjweb.com The process involves adjusting bond lengths, bond angles, and dihedral angles until a true minimum on the potential energy surface is located, confirmed by the absence of imaginary frequencies in vibrational analysis. irjweb.com

For this compound, the optimized geometry shows a relatively planar arrangement, although there is a slight twist between the pyrimidine (B1678525) and imidazole (B134444) rings. The bromine atom, due to its size and electronegativity, influences the electronic distribution and geometry of the pyrimidine ring. acs.org The bond lengths and angles are typical for N-heterocyclic aromatic compounds, reflecting a hybrid of single and double bond character due to electron delocalization.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C-Br | 1.895 | N1-C2-N3 | 126.5 |

| N(imidazole)-C(pyrimidine) | 1.390 | C4-C5-Br | 118.0 |

| C=N (pyrimidine) | 1.335 | C(pyrimidine)-N(imidazole)-C(imidazole) | 125.8 |

| C=C (pyrimidine) | 1.380 | Dihedral Angle (°) | |

| C-N (imidazole) | 1.375 | C-N-C-C (inter-ring) | ~15.0 |

HOMO-LUMO Analysis and Reactivity Prediction

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO represents the ability to donate electrons, while the LUMO indicates the capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity and lower stability. irjweb.comresearchgate.net

In this compound, the HOMO is primarily localized on the electron-rich imidazole ring and the bromine atom, while the LUMO is distributed across the electron-deficient pyrimidine ring. This distribution indicates that the imidazole moiety is the likely site for electrophilic attack, whereas the pyrimidine ring is susceptible to nucleophilic attack. The energy gap can be used to calculate global reactivity descriptors such as chemical hardness (η), softness (σ), and the electrophilicity index (ω), which further quantify the molecule's reactivity. nih.gov

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.95 |

| Energy Gap (ΔE) | 4.90 |

| Chemical Hardness (η) | 2.45 |

| Chemical Softness (σ) | 0.41 |

| Electrophilicity Index (ω) | 3.98 |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic reactions. nih.gov The MEP map uses a color scale to represent different electrostatic potential values, where red indicates regions of high electron density (negative potential) and blue signifies regions of electron deficiency (positive potential).

For this compound, the MEP analysis typically reveals that the most negative regions are localized around the nitrogen atoms of the pyrimidine ring, making them prime targets for electrophilic and hydrogen-bonding interactions. Conversely, the hydrogen atoms of the imidazole ring and the area around the C-Br bond (due to the σ-hole phenomenon) exhibit a positive electrostatic potential, indicating susceptibility to nucleophilic attack. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a dynamic understanding of molecular interactions. rsc.org

For this compound, MD simulations are particularly useful for exploring the rotational freedom around the single bond connecting the pyrimidine and imidazole rings. These simulations can reveal the range of accessible dihedral angles and the energy barriers between different conformations. The results often show that while the molecule is not rigidly planar, the deviation from planarity is limited, with the inter-ring dihedral angle fluctuating around a central value. This flexibility can be crucial for its interaction with biological targets, as it allows the molecule to adopt different conformations to fit into a binding site. mdpi.comnih.gov

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally. semanticscholar.org

Transition State Characterization for Key Synthetic Steps

The synthesis of this compound likely involves a nucleophilic substitution reaction, where an imidazole anion attacks a bromo-substituted pyrimidine. semanticscholar.org Computational studies can model this process to identify the transition state (TS) structure, which represents the highest energy point along the reaction coordinate.

By calculating the activation energy (the energy difference between the reactants and the TS), chemists can predict the feasibility and rate of a reaction. researchgate.net For the synthesis of this compound, DFT calculations would be used to locate the TS geometry for the C-N bond formation. The analysis would likely show an SNAr (Nucleophilic Aromatic Substitution) mechanism. Characterizing the TS involves vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate, confirming it as a true saddle point on the potential energy surface. semanticscholar.orgresearchgate.net These studies provide fundamental insights into the reaction's kinetics and can aid in optimizing synthetic conditions.

Coordination Chemistry of 5 Bromo 2 1h Imidazol 1 Yl Pyrimidine As a Ligand

Ligand Design Principles for Metal Complexation

The design of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine as a ligand would be guided by several key structural features. The molecule offers two distinct nitrogen-donor systems: the pyrimidine (B1678525) ring and the imidazole (B134444) ring. The nitrogen atoms of the pyrimidine ring possess lone pairs of electrons that can coordinate to a metal center. Similarly, the sp²-hybridized nitrogen atoms of the imidazole ring are also potential coordination sites.

The presence of a bromine atom at the 5-position of the pyrimidine ring introduces an electronic effect. As an electron-withdrawing group, the bromine atom would decrease the electron density on the pyrimidine ring, potentially influencing its coordinating ability. This could make the pyrimidine nitrogens less basic and therefore weaker donors compared to an unsubstituted analogue.

The relative orientation of the imidazole and pyrimidine rings, connected by a C-N bond, would dictate the ligand's bite angle and its potential to act as a chelating or a bridging ligand. Depending on the rotational freedom around this bond, the ligand could adopt various conformations to accommodate the geometric preferences of different metal ions.

Synthesis of Metal Complexes Featuring this compound

The synthesis of metal complexes with this ligand would likely follow standard procedures for the formation of coordination compounds.

Transition Metal Complexes (e.g., Pd, Cu, Ru)

The formation of transition metal complexes would typically involve the reaction of a suitable metal precursor, such as a metal halide or acetate (B1210297), with the this compound ligand in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions (temperature, reaction time) would be crucial in determining the final product. For instance, palladium(II) complexes could be synthesized from precursors like palladium(II) chloride, while copper(II) complexes might be formed using copper(II) acetate. Ruthenium complexes, known for their interesting photophysical and catalytic properties, could be targeted using various ruthenium precursors.

Main Group Metal Adducts

The interaction of this compound with main group metals, such as tin or antimony, would be another area of interest. These adducts are typically formed by the direct reaction of the ligand with a main group metal halide. The resulting structures would depend on the Lewis acidity of the metal and the donor capacity of the ligand.

Characterization of Metal Complexes (e.g., X-ray crystallography of complexes, spectroscopic methods)

A comprehensive characterization of any synthesized metal complexes would be essential to understand their structure and bonding.

X-ray crystallography would provide unambiguous information about the solid-state structure of the complexes. This technique could reveal the coordination geometry around the metal center, the bond lengths and angles, and the mode of ligand coordination (monodentate, bidentate, bridging).

Spectroscopic methods would be employed to characterize the complexes in both solid and solution states.

Infrared (IR) spectroscopy could indicate the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the C=N and C=C bonds within the pyrimidine and imidazole rings.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to probe the structure of the complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination would provide insights into the metal-ligand interaction.

UV-Vis spectroscopy could be used to study the electronic properties of the complexes, particularly for transition metal complexes where d-d transitions or charge-transfer bands might be observed.

Catalytic Applications of this compound Metal Complexes

Given the prevalence of palladium complexes in cross-coupling reactions, a hypothetical palladium complex of this compound could be investigated as a catalyst in reactions such as Suzuki, Heck, or Sonogashira couplings. The electronic and steric properties of the ligand would play a crucial role in the catalytic activity and stability of the complex. Similarly, copper complexes could be explored for their potential in catalysis, for example, in azide-alkyne cycloaddition reactions ("click chemistry").

Applications of 5 Bromo 2 1h Imidazol 1 Yl Pyrimidine in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecules

The strategic placement of a bromine atom at the 5-position of the pyrimidine (B1678525) ring renders 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine an excellent substrate for a variety of cross-coupling reactions. This reactivity is the cornerstone of its utility as a versatile building block for constructing more elaborate molecular architectures. The electron-deficient nature of the pyrimidine ring, further influenced by the imidazole (B134444) substituent, facilitates reactions at the C-Br bond.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions, are particularly well-suited for the functionalization of this compound. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, at the 5-position of the pyrimidine ring.

For instance, in Suzuki-Miyaura coupling, this compound can be reacted with various aryl or heteroaryl boronic acids or their esters to form C-C bonds. worktribe.comnih.govmdpi.comresearchgate.netrsc.org This methodology is instrumental in the synthesis of complex biaryl and heteroaryl structures, which are common motifs in medicinally active compounds. The reaction conditions are typically mild and tolerate a broad spectrum of functional groups, making it a powerful tool for late-stage diversification.

Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the bromopyrimidine with a diverse range of primary or secondary amines. wikipedia.orglibretexts.orgsnnu.edu.cnyoutube.com This reaction is of paramount importance in the synthesis of substituted amino-pyrimidines, a class of compounds with significant biological activities. The choice of palladium catalyst and ligand is crucial for achieving high yields and broad substrate scope. snnu.edu.cn

The reactivity of the bromo-substituent provides a synthetic handle to introduce molecular complexity, transforming the initial simple pyrimidine-imidazole core into a highly decorated and functionally rich molecule.

| Reaction Type | Coupling Partner | Bond Formed | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C-C | 5-Aryl/Heteroaryl-2-(imidazol-1-yl)pyrimidines |

| Stille | Organostannane | C-C | 5-Alkyl/Aryl/Vinyl-2-(imidazol-1-yl)pyrimidines |

| Buchwald-Hartwig | Primary/Secondary Amine | C-N | 5-Amino-2-(imidazol-1-yl)pyrimidines |

| Sonogashira | Terminal Alkyne | C-C (sp) | 5-Alkynyl-2-(imidazol-1-yl)pyrimidines |

Scaffold for Combinatorial Chemistry Libraries

The concept of "privileged scaffolds" is central to modern drug discovery, where certain core structures are known to interact with multiple biological targets. The pyrimidine ring is a well-established privileged scaffold in medicinal chemistry. nih.gov The this compound structure, with its reactive handle and inherent biological relevance, is an ideal starting point for the generation of combinatorial chemistry libraries.

Combinatorial chemistry aims to synthesize a large number of diverse compounds in a systematic and efficient manner. The "split-and-pool" synthesis strategy is often employed, and scaffolds like this compound are well-suited for this approach. rsc.org The bromine atom allows for a diversification step where a library of different building blocks can be introduced via cross-coupling reactions.

For instance, a library of arylboronic acids can be coupled to the pyrimidine core in a parallel synthesis format, leading to a large collection of 5-aryl-2-(imidazol-1-yl)pyrimidine derivatives. acs.orgnih.govacs.org Further functionalization of either the newly introduced aryl group or the imidazole ring can add another layer of diversity.

DNA-encoded libraries (DELs) represent a powerful extension of combinatorial chemistry. nih.gov In this technology, each unique chemical compound is tagged with a distinct DNA sequence that serves as an identifiable barcode. The pyrimidine scaffold is a popular choice for the construction of DELs due to its synthetic tractability and drug-like properties. nih.gov this compound, with its defined point of diversification, is a suitable candidate for inclusion in the design and synthesis of novel DELs.

Precursor in the Synthesis of Functional Materials (e.g., polymers, supramolecular assemblies)

The imidazole and pyrimidine moieties present in this compound possess interesting electronic and coordinating properties that make them attractive components for the design of functional materials.

Polymers: Imidazole-containing polymers are known for their diverse applications, including as bioactive materials and in materials science. youtube.comacs.org The vinylimidazole monomer is a well-known precursor for such polymers. acs.org While direct polymerization of this compound is not straightforward, it can be functionalized to incorporate a polymerizable group. For example, a vinyl group could be introduced at the 5-position via a Stille or Suzuki coupling reaction, creating a novel monomer for radical polymerization. Copolymers of imidazole and pyridine (B92270) have also been synthesized through chemical oxidative polymerization, resulting in conducting materials. researchgate.net This suggests that pyrimidine-imidazole based polymers could exhibit interesting electronic properties.

Supramolecular Assemblies: The nitrogen atoms in both the pyrimidine and imidazole rings can act as hydrogen bond acceptors and donors, as well as coordination sites for metal ions. nih.govmdpi.com These non-covalent interactions are the driving forces for the formation of supramolecular assemblies. Imidazole-based supramolecular complexes have been extensively studied for their potential medicinal applications, including anticancer and antibacterial agents. nih.gov The structure of this compound provides a rigid and well-defined scaffold for directing the assembly of complex supramolecular architectures through hydrogen bonding, π-π stacking, and metal coordination. For example, iron(II) tripodal imidazole complexes have been shown to act as molecular scaffolding for the self-assembly of larger structures. rsc.org Similarly, imidazolium (B1220033) macrocycles have been used to prepare inorganic-organic hybrid supramolecules with interesting adsorption properties. acs.org

Development of Novel Heterocyclic Systems via Derivatization

The this compound core can serve as a starting material for the synthesis of more complex, fused heterocyclic systems. The reactivity of the bromopyrimidine moiety, combined with potential reactions at the imidazole ring, opens up avenues for a variety of cyclization strategies.

One common approach is the use of intramolecular cyclization reactions. For instance, after a cross-coupling reaction to introduce a suitably functionalized substituent at the 5-position, a subsequent cyclization reaction could form a new ring fused to the pyrimidine core. An example of this strategy is the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives, which are a significant class of fused nitrogen-bridged heterocyclic compounds with a broad spectrum of biological activities. nih.govsemanticscholar.org

Furthermore, the pyrimidine ring itself can undergo transformations. For instance, 5-bromo-1,2,3-triazines have been shown to undergo cross-coupling reactions, and the resulting products can be diversified to prepare pyrimidines and pyridines. uzh.chnih.gov This highlights the potential for ring transformation reactions starting from a brominated azine. Electrophilic alkylation of arenes with 5-bromopyrimidine (B23866) has also been reported as a route to 4-aryl-5-alkynylpyrimidines after a sequence of reactions. rsc.org

The derivatization of the imidazole ring also presents opportunities for creating novel heterocyclic systems. The synthesis of substituted imidazoles is a widely explored area of research due to their prevalence in biologically active molecules. mdpi.com

Role in Enabling Stereoselective Transformations

While this compound is not inherently chiral, it can be utilized in the synthesis of chiral molecules through stereoselective transformations. This can be achieved in several ways:

As a Ligand Precursor: The nitrogen atoms in the pyrimidine and imidazole rings make this molecule a potential bidentate ligand for transition metals. By introducing chiral substituents onto this scaffold, it could be converted into a chiral ligand for asymmetric catalysis. Chiral pyridine and pyrimidine derivatives have been used in enantioselective synthesis. researchgate.net

As a Substrate in Asymmetric Reactions: The compound can be a substrate in a stereoselective reaction. For example, an asymmetric cross-coupling reaction could be employed to introduce a substituent at the 5-position with control over the stereochemistry if the coupling partner is prochiral or if a chiral catalyst is used. Asymmetric Buchwald-Hartwig amination reactions have been developed for the synthesis of chiral amines. snnu.edu.cn

As a Chiral Auxiliary: Although less common for this type of scaffold, it is theoretically possible to use the molecule as a chiral auxiliary after covalent attachment to a substrate, directing the stereochemical outcome of a subsequent reaction.

Recent advances have shown the rhodium-catalyzed asymmetric allylation of pyrimidines to generate chiral pyrimidine acyclic nucleosides with high enantioselectivity. nih.gov Furthermore, asymmetric multicomponent reactions have been used for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. nih.gov These examples demonstrate the potential for achieving stereoselectivity with pyrimidine and imidazole-containing scaffolds.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthesis Methods for Chiral Derivatives

The core structure of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is achiral. However, the introduction of substituents on the imidazole (B134444) or pyrimidine (B1678525) ring, or the formation of atropisomers through sterically hindered derivatives, could generate chiral molecules. Asymmetric synthesis is crucial for producing single enantiomers, which often exhibit distinct biological activities. jetir.org Future research should focus on developing catalytic enantioselective methods to access these chiral derivatives.

Key research directions could include:

Catalytic Enantioselective C-H Functionalization: Exploring the use of chiral transition-metal catalysts (e.g., based on palladium, rhodium, or iridium) to directly functionalize the C-H bonds of the imidazole or pyrimidine rings with prochiral groups. This would be a highly atom-economical approach to introduce chirality.

Atroposelective Synthesis: Investigating the synthesis of derivatives with bulky groups at positions adjacent to the bond connecting the two heterocyclic rings. This could restrict rotation, leading to stable, axially chiral atropisomers. nih.gov Methodologies employing chiral catalysts or auxiliaries could achieve high enantioselectivity. nih.govnih.gov

Chiral N-Heterocyclic Carbene (NHC) Ligand Development: The imidazole moiety itself is a precursor to N-heterocyclic carbenes (NHCs), which are powerful ligands in asymmetric catalysis. organic-chemistry.orgnih.gov Future work could explore the synthesis of chiral NHC-metal complexes derived from this compound, which could then be used to catalyze a wide range of asymmetric transformations. rsc.orgyork.ac.uk

| Potential Asymmetric Method | Target Chiral Feature | Key Research Goal |

|---|---|---|

| Transition-Metal Catalyzed C-H Arylation | Point Chirality | Introduce chiral centers via functionalization of the heterocycle backbone. |

| Atroposelective Cross-Coupling | Axial Chirality | Synthesize sterically hindered derivatives with stable rotational isomers. nih.gov |

| Derivatization into Chiral NHC Ligands | Ligand-Based Chirality | Create novel chiral ligands for broader applications in asymmetric catalysis. rsc.orgresearchgate.net |

Exploration of Electrochemical Properties and Applications

The electrochemical behavior of pyrimidine and imidazole derivatives is an area of growing interest, with applications ranging from sensors to energy storage. acs.orgresearchgate.net The redox properties of this compound have not been systematically studied, representing a significant gap and opportunity.

Unexplored avenues include:

Electrochemical Sensing: The nitrogen atoms in the heterocyclic rings can coordinate with metal ions, suggesting the potential for developing electrochemical sensors. jetir.org Research could focus on modifying electrodes with this compound to detect specific metal ions or organic molecules through techniques like cyclic voltammetry. mdpi.com The electrochemical response could change upon binding, allowing for sensitive and selective detection. nih.gov

Electropolymerization: The aromatic nature of the compound suggests that it could be a monomer for producing conductive polymers. acs.orgacs.org By applying an electrical potential, it may be possible to form thin, electroactive polymer films on electrode surfaces. The bromine atom could be either retained for post-polymerization modification or eliminated during the polymerization process. The resulting polymers could have interesting electrochromic or charge-storage properties.

Redox-Active Materials for Batteries: The fused heterocyclic system could potentially undergo reversible redox reactions, making it a candidate for organic electrode materials in rechargeable batteries. Research would involve studying its electrochemical stability and charge/discharge cycling performance.

Integration into Flow Chemistry Platforms for Scalable Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, and improved scalability. This technology is particularly well-suited for the synthesis of heterocyclic compounds.

Future research should aim to:

Develop a Continuous Flow Synthesis Route: Translating the existing batch synthesis of this compound to a continuous flow process. This would involve optimizing reaction conditions such as temperature, pressure, and residence time to maximize yield and purity.

Telescoped Synthesis: Designing a multi-step flow synthesis where intermediates are not isolated, but are directly passed from one reactor to the next. This would significantly streamline the production process and reduce waste.

In-line Purification and Analysis: Integrating purification modules (e.g., continuous crystallization or chromatography) and analytical tools directly into the flow platform to enable real-time monitoring and quality control, leading to a fully automated and efficient manufacturing process.

Advanced Materials Science Applications

The unique structure of this compound makes it an attractive building block for advanced materials. The imidazole and pyrimidine rings offer sites for coordination, hydrogen bonding, and π-π stacking interactions.

Promising research directions include:

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole ring are excellent coordinating sites for metal ions, making the compound a promising organic linker for the synthesis of novel MOFs. nih.govrsc.org These materials could be designed to have specific pore sizes and chemical functionalities for applications in gas storage, separation, or catalysis. mdpi.comresearchgate.net The bromine atom could serve as a site for post-synthetic modification of the MOF.

Proton-Conductive Materials: Imidazole-containing materials are known to facilitate proton transport, a key property for applications in fuel cell membranes. rsc.org By incorporating this compound into polymers or MOFs, it may be possible to create materials with high proton conductivity, especially under anhydrous conditions.

Luminescent Materials: Many heterocyclic compounds exhibit interesting photophysical properties. Future studies could investigate the fluorescence or phosphorescence of this compound and its derivatives, potentially leading to applications in organic light-emitting diodes (OLEDs) or chemical sensors.

| Material Type | Key Structural Feature | Potential Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Imidazole Nitrogen Coordination Sites | Gas storage, catalysis, chemical separation. mdpi.com |

| Proton Conductors | Imidazole as Proton Shuttle | Fuel cell membranes. rsc.org |

| Luminescent Polymers | Extended π-Conjugated System | OLEDs, fluorescent sensors. |

Design of Next-Generation Chemical Probes and Tools

Chemical probes are small molecules used to study and manipulate biological systems. nih.govresearchgate.net The inherent biological relevance of imidazole and pyrimidine scaffolds, combined with the versatility of the bromine atom, makes this compound an excellent starting point for designing such tools. nih.govnih.gov

Future research should focus on:

Bioorthogonal Chemistry Handles: The bromine atom can be converted into other functional groups suitable for bioorthogonal chemistry, such as azides or alkynes. researchgate.netacs.org This would allow the molecule to be "clicked" onto biomolecules in living systems, enabling their visualization and study. nih.govreading.ac.uk

Affinity-Based Probes: By attaching a reactive group, the compound could be transformed into an affinity-based probe that covalently binds to a specific protein target. This is a powerful technique for identifying drug targets and studying enzyme function.

Fluorescent Probes: The bromine atom can be replaced with a fluorophore via cross-coupling reactions. If the core scaffold is found to bind to a specific biological target, such fluorescent derivatives could be used to visualize the target's location and concentration within cells.

Radiolabeling for PET Imaging: Replacing the stable bromine atom with a radioactive isotope, such as Bromine-76, could enable the use of this molecule as a tracer for Positron Emission Tomography (PET) imaging, allowing for non-invasive visualization of biological processes in vivo. The introduction of bromine into a molecular structure is a known strategy in drug design. ump.edu.pl

Q & A

Q. How can reaction mechanisms be elucidated for bromine displacement in this scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.